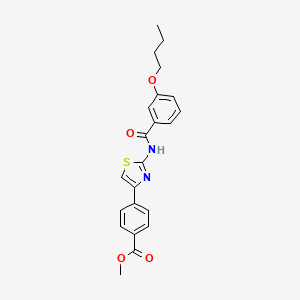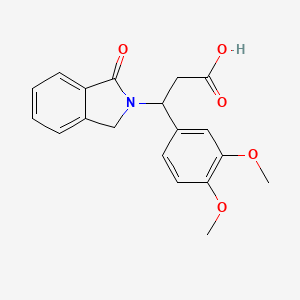
1-(2-Methylpropyl)-4-prop-2-enoylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropyl)-4-prop-2-enoylpiperazin-2-one is a chemical compound that is commonly known as MPDPV. It belongs to the class of synthetic cathinones, which are psychoactive substances that have stimulant effects similar to those of amphetamines. MPDPV has gained popularity in recent years as a recreational drug, but it also has potential applications in scientific research.
Mécanisme D'action
MPDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in the levels of these neurotransmitters in the brain. This results in a range of physiological effects, including increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, alertness, and increased sociability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPDPV are similar to those of other synthetic cathinones, such as methamphetamine and MDMA. These effects include increased release of dopamine, norepinephrine, and serotonin, as well as increased activity in the central nervous system. MPDPV has also been shown to cause oxidative stress and damage to brain cells, which may contribute to its neurotoxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPDPV in lab experiments include its high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying the mechanisms of addiction and the effects of stimulants on the brain. However, the use of MPDPV in lab experiments is limited by its potential for abuse and its neurotoxic effects, which may make it difficult to obtain regulatory approval for research use.
Orientations Futures
There are several future directions for research on MPDPV, including the development of new drugs that target the dopamine transporter and other neurotransmitter systems, as well as the development of new methods for studying the effects of stimulants on the brain. Additionally, research is needed to better understand the long-term effects of MPDPV use on brain function and behavior, as well as its potential for addiction and abuse.
Méthodes De Synthèse
MPDPV can be synthesized using a variety of methods, including the reaction of piperazine with 4-pentenoyl chloride and 2-methylpropylamine, or the reaction of piperazine with 4-pentenoyl chloride followed by alkylation with 2-methylpropylamine. The synthesis of MPDPV is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
MPDPV has potential applications in scientific research, particularly in the fields of neuropharmacology and drug discovery. It has been shown to have high affinity for the dopamine transporter, which is a key target for drugs used to treat psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression. MPDPV may also have potential as a tool for studying the mechanisms of drug addiction and the effects of stimulants on the brain.
Propriétés
IUPAC Name |
1-(2-methylpropyl)-4-prop-2-enoylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-4-10(14)13-6-5-12(7-9(2)3)11(15)8-13/h4,9H,1,5-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVOFUOAOGXSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1=O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide](/img/structure/B2862484.png)
![[3-[(E)-2-cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2862485.png)



![3-(tert-butyl)-1-(4-chlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2862491.png)
![6-Cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2862493.png)
![N-(cyanomethyl)-2-{[2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-yl]amino}acetamide](/img/structure/B2862494.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylthio)benzamide](/img/structure/B2862496.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2862504.png)
![6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2862505.png)
